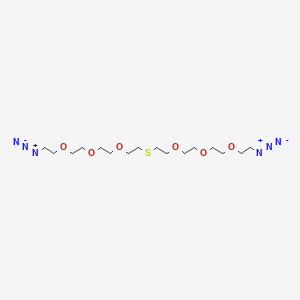

Azido-PEG3-S-PEG3-azide

Vue d'ensemble

Description

Azido-PEG3-S-PEG3-azide is a polyethylene glycol (PEG)-based compound that contains two azide groups. It is commonly used as a linker in the synthesis of proteolysis targeting chimeras (PROTACs) and in click chemistry reactions. The compound’s structure allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions, making it a versatile tool in chemical biology and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Azido-PEG3-S-PEG3-azide is synthesized through a series of chemical reactions involving the introduction of azide groups into a PEG backbone. The synthesis typically involves the following steps:

PEG Functionalization: The PEG backbone is functionalized with azide groups using azidation reactions. This can be achieved by reacting PEG with sodium azide in the presence of a suitable solvent and catalyst.

Purification: The resulting product is purified using techniques such as column chromatography to remove any impurities and unreacted starting materials

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: These reactors are used to carry out the azidation reactions under controlled conditions.

Purification and Quality Control: The product is purified using large-scale chromatography and undergoes rigorous quality control to ensure high purity and consistency

Analyse Des Réactions Chimiques

Types of Reactions

Azido-PEG3-S-PEG3-azide undergoes several types of chemical reactions, including:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole linkage between the azide group and an alkyne group in the presence of a copper catalyst

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction occurs between the azide group and strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN) without the need for a catalyst

Common Reagents and Conditions

CuAAC: Requires a copper catalyst, typically copper sulfate (CuSO4) and a reducing agent such as sodium ascorbate.

SPAAC: Does not require a catalyst but involves strained alkynes like DBCO or BCN

Major Products Formed

Applications De Recherche Scientifique

Scientific Research Applications

Azido-PEG3-S-PEG3-azide has many uses, including:

- Crosslinking Agent It functions as a crosslinking agent in pharmaceuticals, linking molecules to enhance drug properties like stability, solubility, and target specificity .

- Biomolecule Conjugation It is used in biomolecule labeling, purification, and bioconjugation processes .

- PROTAC Linker this compound can be employed as a PEG-based linker in the synthesis of PROTACs (proteolysis-targeting chimeras) . PROTACs are heterobifunctional molecules composed of two different ligands connected by a linker: one ligand binds to an E3 ubiquitin ligase, and the other binds to the target protein .

- Click Chemistry The compound is a click chemistry reagent, containing an azide group that can undergo copper-catalyzed azide-alkyne cycloaddition reaction (CuAAc) with molecules containing alkyne groups . It can also undergo strain-promoted alkyne-azide cycloaddition (SPAAC) reactions with molecules containing DBCO or BCN groups .

Properties

Key properties of this compound include :

- Molecular Formula:

- Molecular Weight: 436.53 g/mol

- CAS Number: 2055023-77-1

Related Compounds

Other related compounds include:

- (S,R,S)-AHPC-PEG3-azide: A conjugate containing a von Hippel-Lindau (VHL)-recruiting ligand and a PEGylated crosslinker with a pendant azide for click chemistry with a target ligand, useful for targeted protein degradation and PROTAC technology .

- Biotin-PEG3-Azide: A non-cleavable, azide-activated biotinylation reagent that reacts with terminal alkynes via a copper-catalyzed click reaction .

- Azide-PEG3-COOH: Contains an azide group with a terminal carboxylic acid and is applicated in medical research, drug-release, nanotechnology and new materials research, cell culture .

Mécanisme D'action

Azido-PEG3-S-PEG3-azide exerts its effects through the formation of stable triazole linkages via CuAAC and SPAAC reactions. These reactions are bioorthogonal, meaning they do not interfere with biological processes, making the compound ideal for use in living systems. The azide groups specifically react with alkyne groups to form covalent bonds, enabling the modification and labeling of biomolecules .

Comparaison Avec Des Composés Similaires

Similar Compounds

Azido-PEG3-SS-PEG3-azide: Contains a cleavable disulfide bond, allowing for reversible modifications.

Azido-PEG3-biotin: Used for biotinylation of biomolecules, facilitating their detection and purification

Uniqueness

Azido-PEG3-S-PEG3-azide is unique due to its dual azide groups and PEG backbone, which provide high solubility in aqueous media and versatility in click chemistry reactions. Its ability to form stable triazole linkages under mild conditions makes it a valuable tool in various scientific applications .

Activité Biologique

Azido-PEG3-S-PEG3-azide is a synthetic compound widely utilized in bioconjugation and drug delivery systems. Its primary biological activity stems from its role as a linker in click chemistry, particularly through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This article explores the compound's characteristics, mechanisms of action, applications, and relevant case studies.

Structure and Properties

This compound consists of a polyethylene glycol (PEG) backbone with azide and disulfide functionalities. It has the following structural formula:

| Property | Value |

|---|---|

| CAS Number | 1310827-27-0 |

| Molecular Weight | 468.592 g/mol |

| Molecular Formula | CHNOS |

| Functional Groups | Azide, Disulfide |

The disulfide bond can be cleaved under reducing conditions (e.g., with Dithiothreitol), releasing attached biomolecules and allowing for controlled drug delivery .

The biological activity of this compound is primarily attributed to its ability to facilitate the covalent attachment of biomolecules through the CuAAC reaction. This reaction is highly specific and allows for the formation of stable bioconjugates:

In this equation, and represent functional groups on the azide and alkyne moieties, respectively. The resulting bioconjugates can be designed for various applications, including targeted drug delivery and diagnostics .

Applications in Research

- Bioconjugation : this compound is extensively used to link proteins, peptides, or other biomolecules to enhance their therapeutic properties or targeting capabilities.

- Nanomedicine : By attaching drugs to antibodies or other targeting moieties, researchers can improve the specificity of drug delivery to diseased tissues .

- PROTAC Technology : This compound serves as a building block for proteolysis-targeting chimeras (PROTACs), which are engineered to selectively degrade target proteins within cells .

Case Study 1: Targeted Drug Delivery

In a study examining the efficacy of targeted drug delivery using this compound, researchers conjugated an anticancer drug to an antibody targeting cancer cells. The results demonstrated enhanced accumulation of the drug in tumor tissues compared to non-targeted delivery methods, resulting in improved therapeutic outcomes.

Case Study 2: PROTAC Development

Another investigation focused on developing PROTACs using this compound as a linker. The study highlighted how variations in linker length and composition affected the degradation efficiency of target proteins in cancer cell lines. The findings underscored the importance of optimizing linker properties for effective PROTAC design .

Propriétés

IUPAC Name |

1-azido-2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethylsulfanyl]ethoxy]ethoxy]ethoxy]ethane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32N6O6S/c17-21-19-1-3-23-5-7-25-9-11-27-13-15-29-16-14-28-12-10-26-8-6-24-4-2-20-22-18/h1-16H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABRFJJCUJNOGLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCSCCOCCOCCOCCN=[N+]=[N-])N=[N+]=[N-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32N6O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001208730 | |

| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001208730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

436.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2055023-77-1 | |

| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2055023-77-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,15,18,21-Hexaoxa-12-thiatricosane, 1,23-diazido- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001208730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.